molecular formula C9H11B B1281033 1-(Bromomethyl)-4-ethylbenzene CAS No. 57825-30-6

1-(Bromomethyl)-4-ethylbenzene

Cat. No. B1281033
CAS RN: 57825-30-6
M. Wt: 199.09 g/mol
InChI Key: YYPPFEKHXPADAV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-ethylbenzene is a brominated aromatic compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with an ethyl group. This structure makes it a useful building block for the construction of more complex molecules through various chemical reactions.

Synthesis Analysis

The synthesis of bromomethylated benzenes can be achieved through different routes. For instance, the modified Gilch route utilizes 1,4-bis(halomethyl)benzenes as monomers to produce polyphenylenevinylene derivatives, with the bis(bromomethyl) monomer yielding higher molecular weights and narrower polydispersities compared to its chloromethyl counterpart . Additionally, the NBS bromination of dimethoxy-dimethylbenzene under various conditions leads to different bromination products, including bromomethylated benzenes, which can be further transformed into sulfur-functionalized quinones . These methods highlight the reactivity of bromomethyl groups in electrophilic aromatic substitution reactions and their utility in synthesizing functionalized aromatic compounds.

Molecular Structure Analysis

The molecular structure of bromomethylated benzenes has been extensively studied using X-ray crystallography. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been characterized, revealing different conformations and packing motifs influenced by the crystalline environment . Similarly, the crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, showing diverse packing arrangements and intermolecular interactions, such as C–H···Br and C–Br···π .

Chemical Reactions Analysis

Bromomethylated benzenes participate in a variety of chemical reactions. They can be used in the synthesis of highly functionalized molecules, such as 4-bromo-1,2-dihydroisoquinolines, through intramolecular reactions involving benzyl bromide and α-imino carbene intermediates . Additionally, bromomethyl groups can undergo coupling reactions, as demonstrated in the synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes using nickel(0) complexes . These reactions showcase the versatility of bromomethylated benzenes in forming new carbon-carbon bonds and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethylated benzenes are influenced by their molecular structure. The presence of bromine atoms imparts significant reactivity due to their ability to participate in various types of interactions, including hydrogen bonding and halogen bonding . The solvate structures of bromomethylated benzenes also indicate the role of solvent molecules in affecting the conformation and packing of these compounds in the solid state . Furthermore, the electronic properties of bromomethylated benzenes can be tailored by introducing different substituents, as seen in the synthesis of dibenzopentalenes with varying functional groups .

Scientific Research Applications

  • Synthesis and Characterisation of Isomeric Derivatives

    • Field: Organic Chemistry
    • Application: Bromopyrenes, which are derivatives of pyrene, a renowned aromatic hydrocarbon, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
    • Method: The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
    • Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
  • Synthesis of Block Copolymers

    • Field: Polymer Chemistry
    • Application: Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
    • Method: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
    • Results: The primary parameters, for example concentration, and time that affect reaction were evaluated .
  • Synthesis of Other Organic Compounds

    • Field: Organic Chemistry
    • Application: [1- (bromomethyl)cyclopropyl]methanol has been used in a variety of scientific research applications, including the synthesis of cyclopropanes, the synthesis of heterocycles, and the synthesis of other organic compounds.
    • Method: [1- (bromomethyl)cyclopropyl]methanol has also been used as an alkylating agent in peptide synthesis, as a reagent in the synthesis of amides, and as a catalyst for the synthesis of polymers.
    • Results: Not specified.
  • Controlled Radical Polymerization of Styrene

    • Field: Polymer Chemistry
    • Application: (1-Bromoethyl)benzene has been employed in controlled radical polymerization of styrene .
    • Method: (1-Bromoethyl)benzene has been used as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
    • Results: Not specified .
  • Bromopyrene Derivatives

    • Field: Organic Chemistry
    • Application: Bromopyrenes, derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
    • Method: This study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
    • Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
    • Field: Organic Chemistry
    • Application: Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
    • Method: Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
    • Results: Not specified .
  • Bromopyrene Derivatives

    • Field: Organic Chemistry
    • Application: Bromopyrenes, derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
    • Method: This study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
    • Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
    • Field: Organic Chemistry
    • Application: Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
    • Method: Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
    • Results: Not specified .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified or used in the synthesis of other compounds.


For a specific compound, these analyses would require laboratory experiments, computational modeling, and extensive literature review. Please consult with a chemist or a reliable database for detailed information.


properties

IUPAC Name

1-(bromomethyl)-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPPFEKHXPADAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481563
Record name 1-(BROMOMETHYL)-4-ETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-ethylbenzene

CAS RN

57825-30-6
Record name 1-(BROMOMETHYL)-4-ETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

35 ml of a 33% solution of HBr in AcOH are cooled to 0° C., 5 g of 4-ethylbenzyl alcohol are added dropwise and the reaction mixture is stirred for 30 minutes at 0° C. and then overnight at RT. It is poured into 200 ml of iced water, the mixture is extracted with AcOEt, the organic phase is washed with saturated aqueous NaHCO3 solution and with saturated NaCl solution, dried over Na2SO4 and the solvent is evaporated off under vacuum to give 5.6 g of the expected product.
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Synthesis routes and methods II

Procedure details

A mixture of 4-ethylbenzyl alcohol (2.72 g, 20 mmol, purchased from Aldrich) and 50 ml of 47% hydrobromic acid (purchased from Wako Junyaku Kogyo) was stirred vigorously for 30 minutes at room temperature. The reaction mixture was extracted with hexane to give 3.98 g of 4-ethylbenzyl bromide as a colorless oil. Then to a hot solution (50° C.) of sodium cyanide (1.96 g, 40 mmol) in 20 ml of dimethyl sulfoxide was added the above 3.98 g of 4-ethylbenzyl bromide and the mixture was stirred for 3 hours at ambient temperature. To the resultant reaction mass was added water and extracted with hexane. The solvent was removed to give 2.70 g (yield: 93.1%) of 4-ethylphenylacetonitrile as a pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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